molecular formula C16H22N6O B4460067 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B4460067
M. Wt: 314.39 g/mol
InChI Key: BRYHOVMAMWKSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cellular signaling pathways. This compound has also been shown to modulate ion channels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases and phosphodiesterases, which are involved in cellular signaling pathways. This compound has also been shown to modulate ion channels, which may contribute to its therapeutic effects. Additionally, 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments is its broad range of biological activity. This compound has been shown to have activity against a wide range of biological targets, which makes it a valuable tool for studying cellular signaling pathways and drug discovery. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine. One area of future research is the development of more potent and selective analogs of this compound. Another area of future research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential therapeutic applications of 4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine in various diseases and conditions should be further explored. Finally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.

Scientific Research Applications

4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a wide range of biological targets including kinases, phosphodiesterases, and ion channels. This compound has also been studied for its potential anti-inflammatory, anti-tumor, and anti-viral properties.

properties

IUPAC Name

1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-2-3-5-16(23)21-10-8-20(9-11-21)14-12-15(18-13-17-14)22-7-4-6-19-22/h4,6-7,12-13H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYHOVMAMWKSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(4-pentanoyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.